molecular formula C8H6ClNO B597105 3-Chloro-6-methylbenzo[d]isoxazole CAS No. 16302-64-0

3-Chloro-6-methylbenzo[d]isoxazole

Cat. No.: B597105
CAS No.: 16302-64-0
M. Wt: 167.592
InChI Key: RUNSDQIHKJDPRK-UHFFFAOYSA-N
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Description

3-Chloro-6-methylbenzo[d]isoxazole is a versatile benzo[d]isoxazole scaffold of significant interest in modern medicinal chemistry for constructing novel bioactive molecules. This chlorine-substituted heterocycle serves as a critical precursor in the synthesis of complex chemical entities, particularly through coupling reactions that leverage the chloro group for further functionalization. The benzo[d]isoxazole core is recognized as a privileged structure in drug discovery, with derivatives demonstrating a range of pharmacological activities . Scientific research highlights the application of this scaffold in the design of novel benzo[d]isoxazole-triazole hybrids, which have emerged as promising α-glucosidase inhibitors for anti-diabetic research . Furthermore, related chloro-isoxazole compounds have been explored for their potential as antileishmanial agents, demonstrating significant efficacy in preclinical models . The incorporation of a chloro substituent, as seen in this compound, is a strategic maneuver in lead optimization, as it can favorably influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets through steric and electronic effects . Researchers value this compound as a building block for developing potential therapeutics targeting metabolic and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNSDQIHKJDPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716999
Record name 3-Chloro-6-methyl-1,2-benzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16302-64-0
Record name 3-Chloro-6-methyl-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16302-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methyl-1,2-benzoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Chemistry Approaches to 3 Chloro 6 Methylbenzo D Isoxazole

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-6-methylbenzo[d]isoxazole at the atomic level. These methods model the molecule's electron distribution and energy states, which dictate its structure and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchid.co

For isoxazole (B147169) derivatives, a smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and greater efficiency in charge transfer processes, a property relevant for applications in optoelectronics. Computational studies, often employing Density Functional Theory (DFT) at levels like B3LYP/6-311G+(d,p), are used to calculate these energies. mdpi.com For instance, calculations on structurally similar isoxazoline (B3343090) and benzoxazole (B165842) derivatives have reported HOMO-LUMO energy gaps in the range of 4.5 to 4.9 eV. mdpi.commdpi.com These values suggest a high degree of stability. The HOMO and LUMO energies are crucial for understanding cycloaddition reactions, which are often used in the synthesis of the isoxazole ring. wikipedia.org

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such descriptors are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving the benzo[d]isoxazole scaffold.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Related Isoxazole Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source(s)
(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate B3LYP/6-311+G(d,p) - - 4.6548 mdpi.com
N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin B3LYP/6-311G(d,p) - - 4.9266 mdpi.com

Note: Data for the specific compound this compound is not publicly available; this table presents data from closely related structures to illustrate the typical values obtained through computational analysis.

Charge Distribution, Electrostatic Potentials, and Molecular Interactions

The distribution of electron density within the this compound molecule governs its electrostatic potential and, consequently, its non-covalent interactions. Computational methods are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

For related benzoxazole structures, MEP analysis reveals that electron-withdrawing substituents, like the fluorine atom in 6-bromo-7-fluorobenzo[d]oxazole, decrease the electron density at the oxazole (B20620) nitrogen. In this compound, the chlorine atom and the isoxazole nitrogen are expected to be key sites for electrophilic and nucleophilic interactions, respectively. These maps are crucial for predicting how the molecule will orient itself when approaching another molecule or a biological target.

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energy changes and structural transformations that occur during a chemical reaction.

Energy Profiles for Key Synthetic and Reactivity Transformations

A common and powerful method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov Theoretical studies based on Molecular Electron Density Theory (MEDT) have been employed to analyze these reactions for related systems. researchgate.net By calculating the Gibbs free energy along the reaction coordinate, chemists can construct an energy profile that reveals the activation energy (the energy barrier that must be overcome) and the energy of the transition state.

For the [3+2] cycloaddition reactions leading to isoxazolines, activation Gibbs free energies have been calculated to be in the range of 23.8 to 31.6 kcal·mol⁻¹. researchgate.net These calculations can confirm the feasibility of a reaction under specific conditions and explain the observed regioselectivity and stereoselectivity. The analysis often reveals a two-stage, one-step mechanism, providing a nuanced view beyond simple concerted or stepwise models. researchgate.net

Computational Modeling of Catalytic Cycles

Many synthetic routes to complex isoxazoles involve catalysis, often by transition metals or other agents. nih.gov Computational modeling is essential for elucidating the step-by-step mechanism of these catalytic cycles. For instance, a proposed mechanism for the catalytic synthesis of condensed isoxazoles involves an iodonium (B1229267) intermediate. mdpi.com

The cycle begins with the active catalytic species, such as a hydroxy(aryl)iodonium tosylate, which is generated in situ. This species reacts with an aldoxime precursor via ligand exchange to form an iodonium intermediate. This intermediate then eliminates the iodine-containing group to form a reactive nitrile oxide. The final step is an intramolecular cycloaddition of the nitrile oxide to yield the fused isoxazole product, regenerating the catalyst for the next cycle. mdpi.com Computational modeling of each step in this cycle helps to identify the rate-determining step and provides a basis for optimizing the catalyst and reaction conditions for improved yield and efficiency.

In Silico Conformational Analysis and Tautomerism Investigations

Molecules are not static entities, and understanding their flexibility and potential isomeric forms is crucial. In silico methods are well-suited for exploring the conformational landscape and tautomeric equilibria of molecules like this compound.

Conformational analysis of related benzisoxazole structures has been performed to understand their three-dimensional shapes. For example, the dihedral angle between the benzisoxazole ring system and a substituent phenyl ring was determined to be 70.33°, indicating a distinct V-shape for that particular molecule. researchgate.net For related dihydro-2,1-benzisoxazoles, computational studies have investigated the energy barrier for nitrogen inversion, a process that changes the conformation of the molecule. These studies found a minimal barrier to inversion, suggesting significant flexibility. acs.org

Tautomerism, the interconversion of structural isomers through proton migration, is another important area of investigation. Benzo[d]isoxazole derivatives can potentially exist in different tautomeric forms, such as the oxo and hydroxy forms. DFT calculations are used to determine the relative energies of these tautomers, predicting which form is most stable under given conditions (e.g., in different solvents). researchgate.net For example, in studies of related isoxazolo[3,4-b]quinolin-3(1H)-ones, theoretical calculations have been used to identify the most stable tautomer, which is crucial for understanding its reactivity in subsequent alkylation or acylation reactions. researchgate.net These computational insights are vital for predicting the chemical behavior and biological activity of the compound.

Prediction of Spectroscopic Signatures for Structural Elucidation (Theoretical Basis)

The unequivocal identification and structural elucidation of novel or synthesized compounds like this compound heavily rely on spectroscopic techniques. While experimental spectroscopy provides empirical data, theoretical and computational chemistry offers a powerful complementary approach to predict and interpret these spectra. Density Functional Theory (DFT) has emerged as a particularly robust method for forecasting the spectroscopic signatures of molecules, providing a foundational basis for confirming experimental results and understanding the electronic and vibrational characteristics of the compound.

Computational methods, primarily DFT, are employed to calculate the optimized molecular geometry of this compound in the gas phase or in solution, which serves as the basis for all subsequent spectroscopic predictions. By solving the electronic structure of the molecule, it is possible to derive theoretical equivalents of Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can then be compared with experimental data to validate the synthesized structure.

The prediction of NMR spectra through computational means is a valuable tool for assigning signals in experimental spectra, especially for complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a widely used and reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would provide a detailed map of the magnetic environment of each nucleus. The calculations would account for the electron-withdrawing effects of the chlorine atom and the isoxazole ring's nitrogen and oxygen atoms, as well as the electron-donating effect of the methyl group. These substitutions create a distinct electronic distribution across the benzisoxazole scaffold, leading to a unique set of chemical shifts that are characteristic of this specific isomer.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs calculated using DFT methods.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Calculated values are illustrative and based on typical DFT predictions for similar structures)

Atom Number Predicted Chemical Shift (δ, ppm) Multiplicity
H (attached to C4) 7.8 - 8.0 d
H (attached to C5) 7.2 - 7.4 d
H (attached to C7) 7.6 - 7.8 s
CH₃ (attached to C6) 2.4 - 2.6 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated values are illustrative and based on typical DFT predictions for similar structures)

Atom Number Predicted Chemical Shift (δ, ppm)
C3 150 - 155
C3a 118 - 122
C4 125 - 130
C5 120 - 125
C6 140 - 145
C7 110 - 115
C7a 165 - 170

Theoretical IR spectroscopy is based on the calculation of the vibrational frequencies of the molecule. After obtaining the optimized geometry, which represents a minimum on the potential energy surface, the second derivatives of the energy with respect to the atomic coordinates are calculated. This analysis yields the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration.

For this compound, the predicted IR spectrum would show characteristic bands corresponding to the stretching and bending vibrations of its functional groups. These include the C-Cl stretch, the C=N and N-O stretches within the isoxazole ring, the aromatic C-C and C-H stretches of the benzene (B151609) ring, and the C-H stretches of the methyl group. Due to the nature of gas-phase calculations and the neglect of anharmonicity, the calculated frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The predicted vibrational modes provide a detailed understanding of the molecular motions associated with each IR absorption band.

Table 3: Predicted Major Vibrational Frequencies for this compound (Calculated values are illustrative and based on typical DFT predictions for similar structures, presented as scaled wavenumbers in cm⁻¹)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Methyl C-H Stretch 2980 - 2920 Medium
C=N Stretch (isoxazole) 1620 - 1580 Medium-Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
N-O Stretch (isoxazole) 1420 - 1380 Strong
C-Cl Stretch 800 - 750 Strong

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of photons in the UV-visible range. The calculations also yield the oscillator strength for each transition, which is related to the intensity of the absorption band.

For this compound, the predicted UV-Vis spectrum would be characterized by electronic transitions primarily of the π → π* type, originating from the conjugated benzisoxazole system. The positions of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the substituents. The chloro and methyl groups, while not part of the primary chromophore, would be expected to induce slight shifts in the absorption bands compared to the unsubstituted benzo[d]isoxazole. These theoretical predictions are invaluable for interpreting the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Table 4: Predicted UV-Visible Absorption for this compound (Calculated values are illustrative and based on typical TD-DFT predictions for similar structures)

Transition Predicted λ_max (nm) Oscillator Strength (f)
π → π* 280 - 300 ~0.4 - 0.6
π → π* 240 - 260 ~0.2 - 0.4

Derivatization Strategies and Analog Synthesis Based on the 3 Chloro 6 Methylbenzo D Isoxazole Scaffold

Strategic Functionalization of the Chloro Group

The chlorine atom at the 3-position of the benzo[d]isoxazole ring serves as a valuable synthetic handle for introducing a wide array of substituents. Its reactivity is characteristic of an aryl chloride on an electron-deficient heterocyclic system, making it a suitable substrate for various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 3-chloro-6-methylbenzo[d]isoxazole, these reactions provide a reliable avenue for introducing aryl, alkynyl, and vinyl moieties at the 3-position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 3-position of the benzo[d]isoxazole and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids or their esters. The reaction is generally catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. While specific examples for this compound are not extensively documented, the successful coupling of other chloro-substituted heterocycles suggests its feasibility.

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterCondition
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand Buchwald ligands (e.g., SPhos, XPhos), PPh₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80-120 °C

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with the 3-chloro position, leading to the formation of 3-alkynyl-6-methylbenzo[d]isoxazoles. This transformation is typically co-catalyzed by palladium and copper complexes in the presence of a base, such as an amine. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. These alkynylated products serve as versatile intermediates for further transformations.

Interactive Data Table: Typical Conditions for Sonogashira Coupling of Aryl Chlorides

ParameterCondition
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Copper Co-catalyst CuI
Ligand PPh₃
Base Et₃N, piperidine, DIPA
Solvent THF, DMF, Toluene
Temperature Room Temperature to 100 °C

Heck Reaction: The Heck reaction allows for the introduction of vinyl groups at the 3-position by coupling with alkenes. This palladium-catalyzed reaction typically requires a base and is a powerful method for constructing carbon-carbon double bonds. The choice of catalyst, ligand, base, and solvent can influence the efficiency and stereoselectivity of the reaction.

Interactive Data Table: Typical Conditions for Heck Reaction of Aryl Chlorides

ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile
Temperature 100-150 °C

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoxazole (B147169) ring can facilitate nucleophilic aromatic substitution at the 3-position, particularly with strong nucleophiles. While aryl chlorides are generally less reactive than their fluoro or nitro-substituted counterparts in SNAr reactions, the reaction can be promoted under forcing conditions or with highly activated nucleophiles. Common nucleophiles include amines, alkoxides, and thiolates, leading to the corresponding 3-amino, 3-alkoxy, and 3-thioether derivatives.

Reductive Dehalogenation: The removal of the chlorine atom to yield 6-methylbenzo[d]isoxazole (B86724) can be achieved through reductive dehalogenation. Catalytic hydrogenation is a common method, employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. Other reducing agents, such as tin hydrides or activated metals, can also be utilized. This strategy is useful when the unsubstituted benzo[d]isoxazole core is desired for further derivatization at other positions.

Chemical Transformations at the Methyl Group

The methyl group at the 6-position offers another site for chemical modification, allowing for the introduction of various functional groups and the extension of carbon chains.

Oxidation: The benzylic methyl group can be oxidized to afford a formyl group (6-formylbenzo[d]isoxazole) or a carboxylic acid group (benzo[d]isoxazole-6-carboxylic acid). A variety of oxidizing agents can be employed, with the choice of reagent determining the extent of oxidation. For the conversion to the aldehyde, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid. The resulting aldehyde and carboxylic acid are valuable intermediates for further synthetic manipulations.

Reduction: While the methyl group itself is not reducible, derivatives obtained from its functionalization can be. For example, if the methyl group is first converted to a ketone via Friedel-Crafts acylation on the benzo ring followed by functionalization, the resulting ketone can be reduced to an alcohol or a methylene (B1212753) group using standard reducing agents like sodium borohydride (B1222165) or through Wolff-Kishner or Clemmensen reduction conditions.

Condensation Reactions: The 6-formyl derivative of the scaffold can undergo various condensation reactions. For instance, Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base can yield α,β-unsaturated products. Similarly, the Wittig reaction with phosphonium (B103445) ylides provides a versatile method for converting the aldehyde into a variety of substituted alkenes.

The methyl group can be a site for the formation of new carbon-carbon bonds. One common strategy involves initial halogenation of the methyl group, typically through free-radical bromination using N-bromosuccinimide (NBS), to form a 6-(bromomethyl)benzo[d]isoxazole intermediate. This benzylic halide is then a versatile electrophile for reactions with various nucleophiles, including organometallic reagents (e.g., Grignard reagents, organocuprates) or carbanions, to introduce new alkyl or aryl substituents at the benzylic position.

Introduction of New Substituents onto the Benzo Ring

The benzo portion of the this compound scaffold can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing methyl group and the fused isoxazole ring will influence the regioselectivity of these substitutions. The methyl group is an ortho-, para-director, while the directing influence of the fused heterocyclic ring is more complex.

Common electrophilic aromatic substitution reactions that can be envisioned include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

The precise location of substitution will depend on the interplay of electronic and steric factors. Alternatively, directed ortho-metalation (DoM) strategies could be employed if a suitable directing group is present on the benzo ring, allowing for regioselective functionalization.

Directed Aromatic Functionalization Methodologies (e.g., C-H activation)

The strategic functionalization of the aromatic core of this compound is crucial for the generation of diverse analogs with potentially enhanced biological activities. Directed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the selective introduction of substituents at specific positions on an aromatic ring, often with high atom economy. acs.org This approach circumvents the need for pre-functionalized starting materials, which is a common requirement in traditional cross-coupling reactions. mdpi.com

Transition-metal catalysis, particularly with palladium, has been extensively utilized for directed C-H functionalization. nih.gov The directing group, often a heteroatom-containing substituent, coordinates to the metal center, bringing it in close proximity to a specific C-H bond and facilitating its cleavage. This regioselectivity is a key advantage of this methodology.

In the context of the benzo[d]isoxazole scaffold, the nitrogen and oxygen atoms within the isoxazole ring, as well as the chloro and methyl substituents on the benzene (B151609) ring, can potentially influence the regioselectivity of C-H activation. While direct C-H functionalization of this compound itself is not extensively documented, studies on related benzisoxazole systems provide valuable insights into potential derivatization strategies.

Palladium-catalyzed C-H activation has been successfully applied to the synthesis of benzo[d]isoxazoles. For instance, a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes demonstrates the construction of the benzo[d]isoxazole core through C-H activation. rsc.org This methodology highlights the feasibility of activating C-H bonds ortho to a phenol-derived O-N bond.

Furthermore, direct arylation of the 2,1-benzisoxazole scaffold has been achieved using palladium catalysis. researchgate.net This demonstrates that C-H bonds on the benzisoxazole ring system are susceptible to functionalization, opening avenues for introducing aryl or heteroaryl substituents. The regioselectivity of such reactions can be influenced by the specific catalyst system and reaction conditions employed.

The application of these principles to this compound would likely involve the exploration of various directing group strategies and catalyst systems to achieve selective functionalization at different positions of the benzene ring. The electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups would play a significant role in determining the reactivity and regiochemical outcome of the C-H activation process.

Below is a table summarizing potential C-H activation strategies applicable to the this compound scaffold based on related systems.

Catalyst SystemDirecting Group InfluencePotential Functionalization
Palladium(II) acetate (B1210297) / LigandThe isoxazole nitrogen could act as a directing group, favoring functionalization at the C7 position.Arylation, alkenylation, acylation
Rhodium(III) complexesThe chloro or methyl substituent could influence the regioselectivity through steric or electronic effects.Annulation, olefination
Iridium(I) catalystsPotential for borylation, allowing for subsequent cross-coupling reactions.Introduction of boronic esters

Multicomponent Reactions Incorporating the Isoxazole Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecule synthesis. nih.gov These reactions are particularly valuable in medicinal chemistry for the rapid generation of compound libraries for screening purposes. The isoxazole core is a privileged scaffold in many biologically active compounds, and its incorporation into MCRs provides a powerful strategy for the synthesis of novel derivatives.

While specific multicomponent reactions starting with this compound are not prominently described, the principles of isoxazole synthesis through MCRs can be extrapolated to design synthetic routes to its derivatives. Several MCRs are known to generate the isoxazole ring system, which could be adapted to produce analogs of the target scaffold.

One common approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. mdpi.com In a multicomponent setup, the nitrile oxide can be generated in situ from an aldoxime, which in turn can be formed from an aldehyde and hydroxylamine (B1172632). By varying the aldehyde, the alkyne/alkene, and potentially other components, a wide range of substituted isoxazoles can be accessed.

Another strategy involves the reaction of β-ketoesters or 1,3-diketones with hydroxylamine and an aldehyde in a one-pot reaction. This approach allows for the formation of highly functionalized isoxazole-5(4H)-ones. nih.gov

The following table outlines representative multicomponent reactions that could be conceptually applied to the synthesis of derivatives related to the this compound scaffold.

Reaction TypeReactantsPotential for Derivatization
In situ Nitrile Oxide CycloadditionSubstituted benzaldehyde, hydroxylamine, alkyne/alkeneVariation of the alkyne or alkene component would lead to diverse substituents at the C4 and C5 positions of the isoxazole ring.
Knoevenagel Condensation/CyclizationSubstituted salicylaldehyde, active methylene compound, hydroxylamineThis could be a route to synthesize the benzo[d]isoxazole core itself with various substituents on the benzene ring.
Ugi-type ReactionsIsocyanide, aldehyde, amine, carboxylic acidWhile not directly forming the isoxazole ring, this MCR could be used to append complex side chains to a pre-formed this compound bearing a suitable functional group (e.g., an amino or carboxyl group).

These multicomponent strategies provide a versatile platform for the synthesis of a broad array of analogs based on the this compound core, enabling the exploration of structure-activity relationships in drug discovery programs.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-6-methylbenzo[d]isoxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of benzo[d]isoxazole derivatives typically involves cyclization reactions, such as the condensation of hydroxylamine with substituted benzaldehydes or ketones. For this compound, regioselective chlorination at the 3-position and methyl substitution at the 6-position are critical. Key parameters include:
  • Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions like over-oxidation).
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Yield optimization often requires iterative adjustment of stoichiometry and reaction time.

Q. How can X-ray crystallography and spectroscopic methods resolve the molecular structure of this compound?

  • Methodological Answer:
  • X-ray crystallography : Determines bond lengths and angles, particularly the planarity of the isoxazole ring and deviations in exocyclic angles caused by steric interactions (e.g., Cl⋯H distances ~3.1 Å). This method also reveals dihedral angles between substituents and the aromatic ring, critical for understanding conformational stability .
  • Spectroscopy :
  • ¹H/¹³C NMR : Methyl groups at the 6-position show upfield shifts (~δ 2.5 ppm for ¹H), while chlorine substituents deshield adjacent carbons.
  • IR : The N–O stretch in isoxazole rings appears at ~950 cm⁻¹ .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Methodological Answer: SAR studies focus on:
  • Substituent positioning : Chlorine at the 3-position enhances electrophilic reactivity, while methyl at the 6-position improves lipophilicity and membrane permeability.
  • Bioisosteric replacements : Replacing chlorine with bromine or methoxy groups alters binding affinity to targets like bromodomains or glutathione reductase (GR). For example, 3-(4-chlorophenyl) analogs exhibit uncompetitive inhibition of GR due to steric bulk .
  • Pharmacokinetic profiling : Methyl groups reduce metabolic degradation compared to ethyl or phenyl substitutions .

Q. How do computational methods predict the thermal stability and decomposition pathways of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculates activation barriers for decomposition pathways. For isoxazole derivatives, the primary route involves ring-opening to form cyanoacetaldehyde intermediates, followed by CO release.
  • Transition state analysis : Identifies higher-energy pathways (e.g., HCN formation) as minor contributors to decomposition .
    Experimental validation via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) confirms predicted products .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

  • Methodological Answer:
  • Dose-response standardization : Use IC₅₀ values normalized to cell viability assays (e.g., MTT) to account for cytotoxicity variations.
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., GR vs. GST enzymes).
  • Batch reproducibility : Characterize purity via HPLC (>98%) and control for hygroscopicity, which may alter solubility .

Q. How can cross-disciplinary approaches (e.g., astrochemistry or environmental toxicology) expand the applications of this compound?

  • Methodological Answer:
  • Astrochemical modeling : Simulate UV photodissociation in interstellar conditions to study stability of the isoxazole core, relevant to prebiotic chemistry .
  • Ecotoxicology : Assess aquatic toxicity using Daphnia magna assays, focusing on bioaccumulation potential and degradation byproducts .

Methodological and Analytical Questions

Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer:
  • LC-MS/MS : Detects halogenated byproducts (e.g., dichlorinated isomers) at ppm levels using multiple reaction monitoring (MRM).
  • ¹⁹F NMR : If fluorine-containing impurities are present (e.g., from fluorinated solvents), this method provides specificity without derivatization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (PEL <0.1 mg/m³).
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.